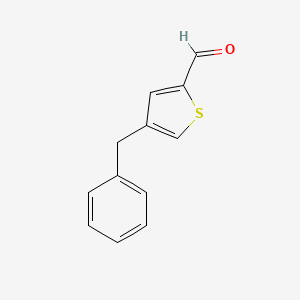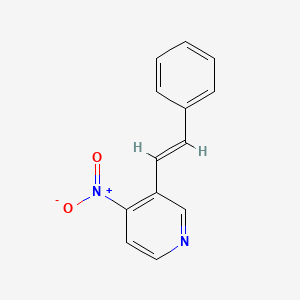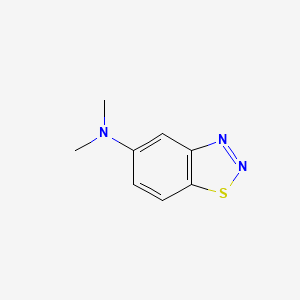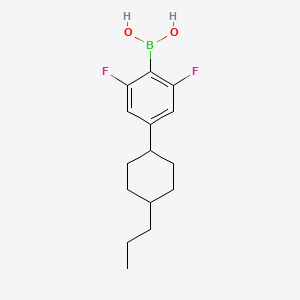![molecular formula C7H5BrN2O2S B14150295 [5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol CAS No. 926207-89-8](/img/structure/B14150295.png)
[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol is a chemical compound that features a bromine-substituted thiophene ring attached to an oxadiazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is brominated to introduce the bromine atom at the 5-position.
Formation of the Oxadiazole Ring: The brominated thiophene is then reacted with appropriate reagents to form the oxadiazole ring.
Attachment of the Methanol Group: Finally, the methanol group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol involves its interaction with specific molecular targets. The bromine atom and the oxadiazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromothiophene-2-carboxylic acid
- 5-Bromo-2-thiophenemethanol
- 2-(5-Bromothien-2-yl)-1,3,4-oxadiazole
Uniqueness
[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol is unique due to the presence of both the bromine-substituted thiophene ring and the oxadiazole ring, which confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
926207-89-8 |
|---|---|
Molecular Formula |
C7H5BrN2O2S |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methanol |
InChI |
InChI=1S/C7H5BrN2O2S/c8-5-2-1-4(13-5)7-10-9-6(3-11)12-7/h1-2,11H,3H2 |
InChI Key |
LZPWORSRTJNWNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NN=C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



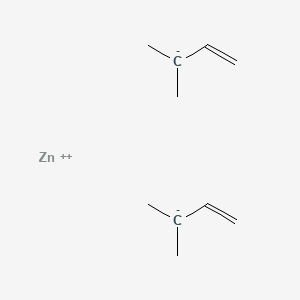



![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)


![1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14150263.png)

